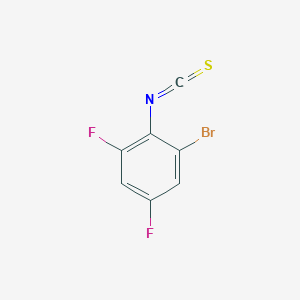

2-Bromo-4,6-difluorophenyl isothiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,5-difluoro-2-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2NS/c8-5-1-4(9)2-6(10)7(5)11-3-12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIJTADQGYWBOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N=C=S)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-4,6-difluorophenyl isothiocyanate CAS number and identifiers

The following technical guide provides an in-depth analysis of 2-Bromo-4,6-difluorophenyl isothiocyanate , a specialized heterocyclic building block used in high-throughput screening and medicinal chemistry.

Executive Summary

This compound is a bifunctional electrophilic scaffold characterized by a reactive isothiocyanate (-N=C=S) group and an ortho-positioned bromine atom. This specific substitution pattern renders it a high-value intermediate in drug discovery, particularly for the synthesis of thiohydantoins , thioureas , and fused benzothiazoles .

The presence of fluorine atoms at the 4 and 6 positions modulates the electronic density of the aromatic ring, enhancing metabolic stability and lipophilicity (LogP) of downstream derivatives—critical factors in optimizing ADME profiles for lead compounds. The bromine substituent provides a handle for secondary functionalization via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 224032-82-0 |

| Molecular Formula | C₇H₂BrF₂NS |

| Molecular Weight | 250.07 g/mol |

| SMILES | FC1=CC(F)=C(N=C=S)C(Br)=C1 |

| InChI Key | Computed: WUJKFVGKLTWVSQ-UHFFFAOYSA-N (Parent Aniline) |

| Appearance | Off-white to pale yellow solid (low melting) or oil |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Chloroform |

| Reactivity Class | Electrophile (Soft), Lachrymator |

Structural Analysis

-

Isothiocyanate Group (-NCS): The central carbon is highly electrophilic, susceptible to attack by nucleophiles (amines, hydrazines, thiols).

-

Fluorine Substituents (4,6-F): These atoms exert a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the isothiocyanate carbon compared to non-fluorinated analogs. They also block metabolic oxidation at para- and ortho-positions.

-

Bromine Substituent (2-Br): Sterically bulky, it forces the -NCS group out of planarity, potentially influencing binding kinetics. It serves as a site for orthogonal functionalization.

Synthetic Utility & Reaction Pathways[7][8][9][10][11]

This compound functions as a "linchpin" reagent. Its primary utility lies in its ability to undergo sequential reactions:

-

Nucleophilic Addition: Reaction at the -NCS carbon to form thioureas.

-

Cyclization: Intramolecular attack to form heterocycles (e.g., 2-aminobenzothiazoles).

-

Cross-Coupling: Derivatization at the C-Br bond.

Divergent Synthesis Workflow (Diagram)

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the isothiocyanate and bromine moieties.

Experimental Protocols

Synthesis of this compound

Note: While commercially available, in-house synthesis ensures freshness, as isothiocyanates can degrade.

Precursor: 2-Bromo-4,6-difluoroaniline (CAS 444-14-4).[1] Method: Thiophosgene-free protocol using CS₂ and Di-tert-butyl dicarbonate (Boc₂O).

Reagents:

-

2-Bromo-4,6-difluoroaniline (1.0 equiv)

-

Carbon disulfide (CS₂, 10 equiv)

-

Triethylamine (TEA, 1.2 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv)

-

DMAP (3 mol%)

-

Solvent: Ethanol or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Dithiocarbamate Formation: In a round-bottom flask, dissolve 2-Bromo-4,6-difluoroaniline (10 mmol) in ethanol (20 mL).

-

Add CS₂ (100 mmol) followed by the dropwise addition of TEA (12 mmol) at 0°C.

-

Stir the mixture for 30–60 minutes. A precipitate (dithiocarbamate salt) may form.[2][3][4]

-

Desulfurylation: Add DMAP (0.3 mmol) to the reaction mixture.

-

Dissolve Boc₂O (10 mmol) in a minimal amount of ethanol and add it dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2–4 hours. Evolution of CO₂ and COS gas indicates reaction progress.

-

Work-up: Concentrate the solvent under reduced pressure. Dissolve the residue in DCM and wash with 1M HCl (to remove unreacted amine/DMAP) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) if necessary, though the Boc₂O method often yields high purity crude.

Standard Derivatization: Synthesis of a Thiourea

Purpose: To validate the reactivity of the isothiocyanate batch or synthesize a library member.

-

Dissolve This compound (1.0 mmol) in anhydrous THF (5 mL).

-

Add the desired primary amine (1.1 mmol) dropwise.

-

Stir at room temperature for 2–12 hours. Monitor by TLC (disappearance of the isothiocyanate spot).

-

Isolation: Evaporate volatiles. Recrystallize the solid residue from Ethanol/Water or purify via silica gel chromatography.

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Lachrymator: Causes severe eye irritation and tearing.

-

Skin/Respiratory Irritant: Handle only in a functioning fume hood.

-

Moisture Sensitive: Hydrolysis yields the parent aniline and COS. Store under inert gas (Argon/Nitrogen) at 2–8°C.

Self-Validating Safety Protocol: Before scaling up, perform a "drop test": Place a small drop of the reaction mixture on TLC paper and expose it to UV light. The isothiocyanate shows a distinct absorption. Upon adding a drop of benzylamine to the TLC spot, the spot's Rf should change drastically, confirming the active electrophile is present and not hydrolyzed.

References

-

Oakwood Chemical. (2025).[5][6][7] Safety Data Sheet: this compound. Retrieved from

-

Munch, H., et al. (2008). "A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate."[8] Tetrahedron Letters, 49(19), 3117-3119. (Methodology basis for Protocol 4.1).

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 4031601, 2,6-Difluorophenyl isothiocyanate (Analogous Data). Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Bromofluorophenyl isothiocyanates. Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. cbijournal.com [cbijournal.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]

Molecular weight and formula of 2-Bromo-4,6-difluorophenyl isothiocyanate

An In-Depth Technical Guide to 2-Bromo-4,6-difluorophenyl isothiocyanate: A Strategic Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized aromatic compound with significant potential in medicinal chemistry and drug development. We will delve into its core physicochemical properties, outline a robust synthetic methodology grounded in established chemical principles, and explore its strategic applications as a versatile building block. The guide emphasizes the synergistic roles of the isothiocyanate warhead, the difluoro-substitution pattern, and the synthetically valuable bromo-handle in the design of novel therapeutic agents. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a research setting.

Introduction: The Strategic Value of Functionalized Isothiocyanates

Isothiocyanates (R-N=C=S) are a class of organosulfur compounds recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] In nature, they are often derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables.[2] In medicinal chemistry, the isothiocyanate group serves as a valuable electrophilic moiety, capable of forming stable covalent bonds with nucleophilic residues, such as cysteine, on target proteins. This capacity for covalent modification makes them powerful tools for developing targeted inhibitors and chemical probes.

The strategic value of an isothiocyanate is significantly enhanced by the substitution pattern on its scaffold. The subject of this guide, this compound, is a prime example of a rationally designed building block. The incorporation of fluorine atoms is a well-established strategy in drug design to modulate key molecular properties, including metabolic stability, lipophilicity, and binding affinity.[4] Furthermore, the presence of a bromine atom provides a versatile synthetic handle for downstream diversification through modern cross-coupling reactions, allowing for the systematic exploration of chemical space.[5]

Core Physicochemical Properties

A precise understanding of a compound's properties is foundational to its application. This compound is characterized by the following quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂BrF₂NS | [6][7][8] |

| Molecular Weight | 250.07 g/mol | [8] |

| CAS Number | 224032-82-0 | [6][8] |

| IUPAC Name | 1-Bromo-3,5-difluoro-2-isothiocyanatobenzene | [6] |

| Typical Purity | ≥95% | [6][8] |

Synthesis and Mechanistic Considerations

The synthesis of aryl isothiocyanates is a well-documented field, with the most common and robust method proceeding through the formation and subsequent desulfurization of a dithiocarbamate salt intermediate.[2][9] This approach offers high yields and a straightforward purification process.

Synthetic Workflow Diagram

The transformation from the parent aniline to the final isothiocyanate product can be visualized as a two-stage process.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for preparing aryl isothiocyanates from their corresponding anilines.[10]

Objective: To synthesize this compound from 2-Bromo-4,6-difluoroaniline.

Materials:

-

2-Bromo-4,6-difluoroaniline

-

Carbon Disulfide (CS₂)

-

Concentrated Aqueous Ammonia (NH₄OH)

-

Lead(II) Nitrate (Pb(NO₃)₂)

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Calcium Chloride (CaCl₂)

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a flask maintained at 0-10°C in an ice bath, combine 2-Bromo-4,6-difluoroaniline (1.0 eq), carbon disulfide (1.5 eq), and concentrated aqueous ammonia (1.2 eq).

-

Stopper the flask and shake vigorously. The initial milky suspension will generate heat and gradually form a clear solution, from which the crystalline ammonium dithiocarbamate salt will precipitate.

-

Allow the mixture to stand overnight to ensure complete precipitation.

-

Collect the crystals by filtration, wash with a small amount of cold diethyl ether to remove unreacted starting materials, and air dry.

-

-

Desulfurization to Isothiocyanate:

-

Dissolve the collected dithiocarbamate salt in cold water.

-

In a separate vessel, prepare a solution of lead(II) nitrate (1.0 eq) in water.

-

Slowly add the lead(II) nitrate solution to the stirred dithiocarbamate solution. A heavy, dark precipitate of lead(II) sulfide (PbS) will form immediately.

-

Causality Note: Lead(II) nitrate is an effective desulfurizing agent that readily reacts with the dithiocarbamate to form the highly stable lead(II) sulfide, driving the reaction towards the formation of the isothiocyanate.[2][10]

-

Set up the apparatus for steam distillation. Steam distill the reaction mixture. The volatile this compound will co-distill with the water.

-

-

Work-up and Purification:

-

Extract the distillate with diethyl ether.

-

Combine the organic layers and dry over anhydrous calcium chloride.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

Further purification can be achieved by vacuum distillation to afford the final product in high purity.

-

Strategic Applications in Drug Development

The unique combination of functional groups in this compound makes it a powerful scaffold for building diverse libraries of bioactive molecules.

The Trifecta of Functionality

-

Isothiocyanate Group (The Warhead): This group acts as an electrophile, capable of reacting with nucleophilic residues (e.g., cysteine, lysine) on target proteins. This allows for the creation of covalent inhibitors, which can offer advantages in potency and duration of action.

-

Difluoro Substitution (The Modulator): The two fluorine atoms exert a strong electron-withdrawing effect, which can significantly alter the reactivity of the aromatic ring and the pKa of adjacent functional groups. This substitution can enhance metabolic stability by blocking sites of oxidative metabolism and can improve cell membrane permeability.[4]

-

Bromo Group (The Handle): The carbon-bromine bond is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[5] This enables the late-stage introduction of diverse chemical moieties, facilitating the rapid generation of analogues for structure-activity relationship (SAR) studies.

Library Development Workflow

The molecule can be used as a central scaffold to generate a library of compounds for screening against biological targets.

Caption: Diversification strategy using the molecule as a central scaffold.

Safety and Handling

Proper handling of reactive chemical intermediates is paramount for laboratory safety.

-

Hazard Identification: This compound is classified as harmful and an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8] Many isothiocyanates are also lachrymators (tear-inducing agents).[11]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles or a face shield.[8]

-

Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[8]

-

-

First Aid:

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8]

-

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that offers researchers in drug discovery a powerful platform for innovation. Its combination of a covalent warhead, physicochemical modulators, and a synthetic handle for diversification provides a robust starting point for developing novel therapeutics. A thorough understanding of its properties, synthesis, and safe handling will enable scientists to fully leverage its potential in their research programs.

References

-

This compound - Oakwood Chemical. Oakwood Chemical.[Link]

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv.[Link]

-

Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface.[Link]

-

Phenyl isothiocyanate - Organic Syntheses Procedure. Organic Syntheses.[Link]

-

2,6-Difluorophenyl isothiocyanate | C7H3F2NS | CID 4031601 - PubChem. PubChem.[Link]

-

Synthesis of Isothiocyanates: An Update. National Institutes of Health (NIH).[Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH).[Link]

-

Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing. PYG Lifesciences.[Link]

-

Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. National Institutes of Health (NIH).[Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 4-Bromo-2,6-difluorophenyl isothiocyanate | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. This compound [oakwoodchemical.com]

- 9. cbijournal.com [cbijournal.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Solubility of 2-Bromo-4,6-difluorophenyl isothiocyanate in organic solvents

Executive Summary

This technical guide addresses the solubility profile, solvent compatibility, and handling protocols for 2-Bromo-4,6-difluorophenyl isothiocyanate (CAS: 224032-82-0).[1] As a highly functionalized electrophile used in the synthesis of thioureas, benzothiazoles, and bioactive heterocycles, this compound presents a specific challenge: balancing solubility with chemical stability .[1]

While often mischaracterized as purely "hydrophobic," the presence of the isothiocyanate (-NCS) group combined with the electron-withdrawing halogen array (Br, F, F) creates a dipole that favors polar aprotic solvents.[1] However, its electrophilic nature mandates the strict exclusion of nucleophilic solvents (protic sources) during storage to prevent degradation into thiocarbamates or thioureas.[1]

Physicochemical Identity & Solubility Logic

To select the correct solvent, one must understand the competition between the lipophilic halogenated ring and the reactive isothiocyanate tail.[1]

| Parameter | Specification |

| Compound Name | This compound |

| CAS Number | 224032-82-0 |

| Molecular Formula | C₇H₂BrF₂NS |

| Molecular Weight | 250.07 g/mol |

| Physical State | Low-melting solid or oil (dependent on purity/temperature) |

| Polarity Profile | Moderate. The difluoro/bromo substitution increases lipophilicity compared to phenyl isothiocyanate, but the -NCS group maintains affinity for polar organic solvents.[1] |

The Solubility-Stability Paradox

-

Solubility Driver: The aromatic ring requires organic solvents.[1]

-

Stability Constraint: The carbon of the -NCS group is highly electrophilic.[1] Solvents containing -OH, -NH, or -SH groups (nucleophiles) will attack this carbon, degrading the compound.[1]

Solvent Compatibility Matrix

The following categorization is based on empirical data for poly-halogenated aryl isothiocyanates.

Category A: Recommended (High Solubility / High Stability)

Use these for stock solutions, reactions, and liquid handling.[1]

| Solvent | Solubility Rating | Stability | Application Context |

| Dichloromethane (DCM) | Excellent (>100 mg/mL) | High | Ideal for low-temp reactions and transfers.[1] Easily removed. |

| Tetrahydrofuran (THF) | Excellent | Moderate* | Standard reaction solvent. Must be anhydrous; wet THF causes hydrolysis.[1] |

| Acetonitrile (MeCN) | Good | High | Preferred for HPLC preparation and polar reactions. |

| Ethyl Acetate | Good | High | Suitable for extraction and TLC spotting. |

| Toluene | Moderate/Good | High | Best for high-temperature reflux reactions (e.g., cyclizations).[1] |

Category B: Conditional (High Solubility / Low Stability)

Use only if the reaction kinetics are faster than the solvent-solute degradation rate.[1]

| Solvent | Risk Factor | Mechanism of Degradation |

| Ethanol / Methanol | High | Reacts to form thiocarbamates over hours/days.[1] |

| DMSO / DMF | Moderate | Soluble, but hygroscopic nature introduces water, leading to hydrolysis.[1] Use molecular sieves.[1] |

| Acetone | Low/Moderate | Generally stable, but can react with amines in subsequent steps (Schiff base formation). |

Category C: Incompatible (Insoluble / Reactive)[1]

-

Water: Practically insoluble.[1] Reacts slowly to form the 1,3-diarylthiourea precipitate.[1]

-

Diethyl Ether: Good solubility, but volatility and potential peroxides make it less robust than THF/DCM for storage.[1]

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting a solvent based on your experimental intent (Storage vs. Reaction).

Figure 1: Decision tree for solvent selection ensuring chemical stability.

Experimental Protocols

Since specific quantitative solubility data (g/L) is rarely published for this specific derivative, you must validate it in-house.[1]

Protocol A: Self-Validating Solubility Determination

Objective: Determine the saturation limit in a specific solvent.

-

Preparation: Weigh 10 mg of this compound into a 1.5 mL HPLC vial.

-

Titration: Add the target solvent (e.g., anhydrous MeCN) in 50 µL increments .

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Clear Solution: Soluble at current concentration.

-

Turbidity/Particulates: Saturation point reached.[1]

-

-

Calculation:

-

Verification: Filter the solution (0.2 µm PTFE) and inject into HPLC to verify peak area matches theoretical concentration (confirms no immediate precipitation or degradation).

Protocol B: Stability Monitoring in Solution

Objective: Ensure the solvent does not degrade the reagent over the course of a reaction.[1]

-

Dissolve: Prepare a 1 mg/mL solution in the test solvent (e.g., THF).

-

Time-Point Sampling: Aliquot samples at T=0, T=1h, T=4h, T=24h.

-

Quench: Immediately dilute aliquots into Hexane/Isopropanol (90:10) (non-reactive mobile phase).

-

Analysis: Analyze via HPLC (Normal Phase or Reverse Phase with neutral pH).

-

Look for: Appearance of a new peak at shorter retention time (hydrolysis product: aniline derivative) or longer retention time (thiourea dimer).

-

Reaction Workflow: Synthesis of Thioureas

The most common application of this compound is coupling with amines.[1] The solvent choice dictates the workup.[1]

Figure 2: Workflow impact of solvent selection on purification.[1]

Insight: Using ethanol (Category B) is a common trick. The starting materials dissolve, but the resulting thiourea product often precipitates, driving the reaction to completion and simplifying purification to a simple filtration.[1]

Safety & Handling

-

Lachrymator: This compound is a potent lachrymator (tear gas agent).[2]

-

Requirement: ALL solubility tests must be performed in a functioning fume hood.[1]

-

-

Moisture Sensitivity:

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C.

-

Signs of Degradation:[1] Formation of a white crust (thiourea) or increased pressure in the vial (CO₂ release from hydrolysis).

-

References

-

Oakwood Chemical. (2025).[2] Safety Data Sheet: this compound. Retrieved from [Link]

-

Li, Z. Y., et al. (2013).[1] "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Synthesis, 45, 1667-1674.[1][3] (Describes general solubility and stability of aryl isothiocyanates in DCM vs. aqueous conditions). Retrieved from [Link]

-

National Institutes of Health (NIH). (2012). "A general and facile one-pot process of isothiocyanates from amines."[1][3][4] PMC.[1] (Provides protocols for extraction and solvent handling of isothiocyanates). Retrieved from [Link]

Sources

- 1. CAS 141106-52-7: 2,4-difluorophenyl isothiocyanate [cymitquimica.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Electronic Effects of Fluorine Substituents on Phenyl Isothiocyanates: A Technical Guide

Topic: Electronic Effects of Fluorine Substituents on Phenyl Isothiocyanates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenyl isothiocyanates (Ph-NCS) are pivotal electrophiles in organic synthesis, bioconjugation (e.g., Edman degradation), and medicinal chemistry.[1] The introduction of fluorine substituents onto the phenyl ring drastically alters the physicochemical profile of the NCS group. This guide analyzes how the high electronegativity and unique steric profile of fluorine modulate the electrophilicity, spectroscopic signatures, and reaction kinetics of phenyl isothiocyanates. It provides actionable protocols for their synthesis and application in covalent inhibitor design.

Electronic Fundamentals: The Fluorine Effect[2]

The reactivity of phenyl isothiocyanates is governed by the electrophilicity of the central carbon in the isothiocyanate moiety (

-

Inductive Withdrawal (-I Effect): Fluorine is the most electronegative element (

).[2] Through the -

Resonance Donation (+R Effect): Through the

-system, fluorine can donate lone pair electron density.[2] However, in the context of nucleophilic attack on the NCS group, the inductive withdrawal generally dominates, making fluorinated phenyl isothiocyanates more reactive toward nucleophiles than their non-fluorinated counterparts.

Visualization: Electronic Push-Pull & Reactivity

The following diagram illustrates the electronic vectors and the resulting activation of the NCS carbon.

Caption: Electronic modulation of the NCS group by fluorine. The strong inductive effect (-I) outweighs resonance (+R), increasing the electrophilicity of the central carbon.

Spectroscopic Signatures

Characterizing fluorinated isothiocyanates requires precise interpretation of NMR and IR data. The fluorine atom introduces splitting patterns and chemical shift perturbations that are diagnostic of substitution patterns.[2]

Table 1: Comparative Spectroscopic Data

| Property | Unsubstituted Ph-NCS | 4-Fluoro-Ph-NCS | Mechanistic Insight |

| IR | 2080–2100 cm⁻¹ | 2100–2150 cm⁻¹ | The -I effect increases bond order slightly; broad, strong peak is characteristic. |

| ~135.0 ppm | ~136–138 ppm | Deshielding due to electron withdrawal; often broad/weak due to relaxation. | |

| N/A | -110 to -120 ppm | Diagnostic signal; shifts upfield if electron density is donated back via resonance.[2] | |

| Reactivity ( | 0.00 (Ref) | +0.06 | Positive Hammett constant indicates electron withdrawal, accelerating nucleophilic attack.[2] |

Technical Note: The

C signal for the NCS carbon is notoriously difficult to observe due to the lack of NOE enhancement and efficient relaxation mechanisms.[2] Long acquisition times and high concentrations (0.5 M+) are recommended.[2]

Reactivity & Kinetics: The Hammett Relationship[4][5][6]

The reaction of phenyl isothiocyanates with amines (to form thioureas) follows second-order kinetics.[2][3] The rate law is generally:

Hammett Correlation

For para-substituted phenyl isothiocyanates, the reaction rate constant (

-

Reaction Constant (

): For the nucleophilic attack of amines on Ph-NCS, -

Ortho-Fluorine Effect: Substituents in the ortho position often deviate from the Hammett line due to steric hindrance, but fluorine's small Van der Waals radius (1.47 Å) minimizes this steric penalty compared to Cl or Br, often leading to purely electronic acceleration.

Mechanistic Pathway

The formation of the thiourea product proceeds via a tetrahedral intermediate.[2]

Caption: General mechanism for the addition of primary amines to isothiocyanates. Fluorine stabilizes the negative charge on the intermediate.

Experimental Protocols

Protocol A: Synthesis of 4-Fluorophenyl Isothiocyanate

A robust, non-thiophosgene method using CS₂ and a desulfurizing agent.

Reagents:

-

4-Fluoroaniline (10 mmol)[2]

-

Carbon Disulfide (CS₂, 20 mmol)

-

Triethylamine (Et₃N, 20 mmol)

-

Tosyl Chloride (TsCl) or Cyanuric Chloride (TCT) as desulfurizer

-

Solvent: THF or CH₂Cl₂

Step-by-Step Workflow:

-

Dithiocarbamate Formation:

-

Desulfurization:

-

Cool the mixture back to 0°C.

-

Add Tosyl Chloride (1.9 g, 10 mmol) dissolved in minimal THF dropwise.

-

Stir for 1 hour at 0°C, then 1 hour at room temperature.

-

-

Work-up:

-

Purification:

Protocol B: Kinetic Measurement (UV-Vis)

Self-validating method to determine relative reactivity.[2]

-

Preparation: Prepare a 10 mM stock solution of 4-fluoro-Ph-NCS in acetonitrile. Prepare a 100 mM stock of benzylamine (excess nucleophile).[2]

-

Execution: Mix 10 µL of NCS stock with 990 µL of amine stock in a quartz cuvette.

-

Monitoring: Monitor the disappearance of the NCS peak (approx. 250–270 nm, specific to the aryl ring absorption) or the appearance of the thiourea product (approx. 240 nm) over time.[2]

-

Analysis: Plot

vs. time.[2] The slope represents the pseudo-first-order rate constant (

Applications in Drug Discovery[1]

Fluorinated phenyl isothiocyanates are not just intermediates; they are tools for Covalent Inhibition .

-

Cysteine Targeting: The NCS group reacts specifically with cysteine thiols in proteins.[2] The fluorine substituent tunes the "warhead" reactivity.[2]

-

Lipophilicity: Fluorine increases

, improving membrane permeability of the resulting drug conjugate.

References

-

Munch, H. et al. (2008).[2] "Peptide-based probes for the detection of hydrogen peroxide."[2] ChemBioChem. Link (Context: Synthesis and reactivity of isothiocyanates).

-

Li, Z. et al. (2013).[2][4][5] "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Synthesis. Link (Source for synthesis protocols).

-

Hansch, C. et al. (1991).[2] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link (Source for

values).[2] -

Glaser, R. et al. (2015).[2] "Near-silence of isothiocyanate carbon in 13C NMR spectra." Journal of Organic Chemistry. Link (Source for NMR limitations).

-

Drobnica, L. et al. (1977).[2] "The chemistry of the -NCS group." The Chemistry of Cyanates and Their Thio Derivatives. (Seminal text on NCS kinetics).

Sources

- 1. CAS 103-72-0: Phenyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 5. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

Reactivity profile of 2-Bromo-4,6-difluorophenyl isothiocyanate

The following technical guide provides a comprehensive reactivity profile and utilization strategy for 2-Bromo-4,6-difluorophenyl isothiocyanate , designed for application in covalent drug discovery, fragment-based screening, and heterocycle synthesis.

CAS: 224032-82-0 | Molecular Formula:

Executive Technical Summary

This compound is a high-density electrophilic scaffold characterized by a unique "push-pull" reactivity landscape. Unlike standard phenyl isothiocyanates, this molecule integrates three distinct reactive modalities within a single benzene core:

-

Tunable Electrophile (-NCS): Activated by electron-withdrawing fluorines but kinetically modulated by ortho-steric bulk (2-Br, 6-F).

-

Orthogonal Cross-Coupling Handle (2-Br): A positionable "exit vector" for palladium-catalyzed diversification.

-

Dual

F NMR Reporter (4-F, 6-F): Provides sensitive chemical shift perturbation (CSP) signals for fragment-based drug discovery (FBDD).

This profile makes the compound an ideal "warhead" precursor for covalent inhibitors targeting cysteine-rich pockets where selectivity is governed by steric exclusion.

Chemical Architecture & Reactivity Zones

The molecule's reactivity is defined by the interplay between electronic activation and steric hindrance.

Zone 1: The Isothiocyanate Carbon (C-alpha)

The primary site of reactivity is the central carbon of the -NCS group.

-

Electronic Effect: The 4-fluoro and 6-fluoro substituents are strong electron-withdrawing groups (EWGs). They deplete electron density from the aromatic ring, which in turn pulls density from the -NCS nitrogen, increasing the electrophilicity of the central carbon (

). -

Steric Effect (The "Gatekeeper"): The 2-bromo and 6-fluoro groups flank the -NCS moiety. The Van der Waals radius of Bromine (1.85 Å) significantly hinders the trajectory of incoming nucleophiles.

-

Net Result: The molecule exhibits slow-onset but thermodynamically stable binding. It resists hydrolysis better than non-hindered analogs but reacts quantitatively with potent nucleophiles (e.g., thiols in cysteine, primary amines) over extended timeframes.

Zone 2: The Aromatic Core ( Susceptibility)

The electron-deficient ring is susceptible to Nucleophilic Aromatic Substitution (

-

Mechanism: A strong nucleophile (e.g., alkoxide, thiol) can displace the 4-Fluorine atom. The 4-position is activated by the para-NCS group (a moderate EWG) and the inductive effect of the meta-Bromine.

-

Operational Consequence: Reactions requiring high temperatures or strong bases must be monitored for defluorination byproducts.

Zone 3: The 2-Bromo Handle

The bromine atom at C2 serves as a latent functionalization site.

-

Selectivity: In Pd-catalyzed couplings (Suzuki-Miyaura), the C-Br bond is stable under standard nucleophilic addition conditions used for the -NCS group. However, the -NCS group can poison Pd catalysts.

-

Sequence Rule: Perform -NCS functionalization (e.g., thiourea formation) first, or use a masked isothiocyanate precursor if coupling must precede -NCS engagement.

Visualization of Reactivity Pathways[2]

The following diagram maps the divergent synthetic pathways available for this scaffold.

Figure 1: Divergent reactivity pathways. Path A is the primary application; Path B requires careful sequencing; Path C represents a stability risk.

Quantitative Comparison: Electronic & Steric Parameters

The table below contrasts this compound with standard benchmarks to guide experimental design.

| Feature | Phenyl Isothiocyanate (Standard) | 2,6-Difluorophenyl ITC | 2-Bromo-4,6-Difluorophenyl ITC |

| Electrophilicity (C-NCS) | Moderate | High | Very High (Inductive boost from 3 halogens) |

| Steric Hindrance | Low | Medium | High (Bulky 2-Br + 6-F) |

| Reaction Rate ( | 1.0 (Reference) | ~2.5 | ~0.4 (Sterics dominate kinetics) |

| None | Singlet (Equivalent) | Doublet/Multiplet (Non-equivalent if chiral env.)[2] | |

| Lipophilicity (cLogP) | ~3.2 | ~3.4 | ~4.1 (Enhanced membrane permeability) |

Experimental Protocols

Protocol A: Controlled Thiourea Synthesis (Aminolysis)

Objective: To derivatize the isothiocyanate with a primary amine without triggering

Materials:

-

Substrate: this compound (1.0 equiv).

-

Nucleophile: Primary amine (1.1 equiv).

-

Solvent: Anhydrous THF or DCM (Avoid nucleophilic solvents like MeOH).

-

Base: None (if amine is basic) or DIPEA (1.0 equiv, only if amine is a salt).

Step-by-Step:

-

Preparation: Dissolve 1.0 mmol of the isothiocyanate in 5 mL of anhydrous THF under

atmosphere. Cool to 0°C.-

Rationale: Cooling suppresses the potential

attack at the 4-position.

-

-

Addition: Add the primary amine dropwise over 5 minutes.

-

Note: Due to the 2-Br/6-F steric hindrance, immediate precipitation may not occur (unlike Phenyl-NCS).

-

-

Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the NCS peak (~2050-2150 cm⁻¹ in IR).

-

-

Workup: Concentrate the solvent in vacuo. Recrystallize from Hexane/EtOAc. Do not use aqueous acid wash if the product is acid-sensitive.

Self-Validating Check:

-

F NMR: The product should show two distinct fluorine signals. If a single signal appears or signals disappear, check for

Protocol B: Cysteine "Warhead" Reactivity Assay

Objective: To assess the compound's suitability as a covalent inhibitor.

Methodology:

-

Prepare a 50 µM solution of a model peptide (e.g., Ac-Cys-Ala-Ala-NH2) in PBS (pH 7.4).

-

Add this compound (500 µM, 10x excess) from a DMSO stock.

-

Monitor the disappearance of the free thiol using Ellman’s Reagent (DTNB) at 412 nm over 60 minutes.

-

Expectation: A non-linear, slow-onset curve compared to non-hindered ITCs, indicating selectivity for accessible cysteines over transient nucleophiles.

Applications in Drug Discovery[4][5][6][7]

Fragment-Based Drug Discovery (FBDD)

This molecule acts as a "Spy" fragment. The two fluorine atoms (4-F, 6-F) are chemically distinct due to the asymmetry introduced by the 2-Br substituent.

-

Application: In protein NMR screening, the

F signals will shift significantly upon binding. The 2-Br group ensures the molecule adopts a specific orientation in the pocket, breaking symmetry and providing rich structural data.

Covalent Inhibition

The 2-Bromo-4,6-difluoro motif is a "Goldilocks" electrophile:

-

Too Hot? No. The steric bulk prevents rapid reaction with glutathione (GSH) in plasma, reducing toxicity.

-

Too Cold? No. Once the molecule docks into a protein pocket, the local concentration overcomes the steric barrier, and the electronic activation ensures a stable covalent bond.

References

-

Oakwood Chemical. (2024). Product Specification: this compound (CAS 224032-82-0).[1] Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis and Reactivity of Isothiocyanates. Retrieved from [Link]

- Journal of Medicinal Chemistry. (General Reference). Strategies for the Design of Covalent Inhibitors. (Contextual grounding for NCS warhead mechanism).

Sources

Technical Safety & Handling Guide: 2-Bromo-4,6-difluorophenyl isothiocyanate

The following guide serves as an advanced technical resource for the handling, application, and safety management of 2-Bromo-4,6-difluorophenyl isothiocyanate . It is designed for senior researchers and safety officers requiring actionable, high-level data rather than generic safety phrases.

Executive Summary

This compound (CAS: 224032-82-0) is a highly electrophilic, halogenated heterocumulene used primarily in the synthesis of fluorinated thioureas and bioactive heterocycles.[1] Its utility stems from the isothiocyanate (-N=C=S) moiety, which acts as a "soft" electrophile, reacting selectively with amines and thiols.

However, this utility mirrors its toxicity. The compound is a potent lachrymator , a severe skin/mucous membrane irritant, and a potential respiratory sensitizer.[2] Its lipophilic nature (enhanced by the bromine and difluoro-substitution) facilitates rapid dermal absorption. Safe handling requires a "Zero-Exposure" protocol, utilizing containment engineering and chemical quenching rather than reliance solely on PPE.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

| Parameter | Technical Specification |

| CAS Number | 224032-82-0 |

| IUPAC Name | 2-Bromo-4,6-difluoro-1-isothiocyanatobenzene |

| Formula | C |

| Molecular Weight | 250.07 g/mol |

| Physical State | Low-melting solid or viscous liquid (Ambient) |

| Solubility | Soluble in CH |

| Reactivity | Electrophilic; reacts violently with 1°/2° amines, strong bases |

| Storage | 2–8°C; Inert atmosphere (Argon/Nitrogen); Moisture-free |

Hazard Architecture & Toxicology (Mechanistic Insight)

The Electrophilic Trap (Sensitization Mechanism)

Unlike simple irritants, isothiocyanates function as haptens. The central carbon of the -N=C=S group is electron-deficient. Upon contact with biological tissue, it undergoes nucleophilic attack by amino residues (lysine) or thiol groups (cysteine) on proteins.

-

Consequence: Formation of stable thiocarbamoyl adducts with host proteins.

-

Clinical Outcome: The immune system recognizes these modified proteins as foreign, leading to respiratory sensitization (occupational asthma) and allergic contact dermatitis .

Halogenation Impact

The 2-Bromo-4,6-difluoro substitution pattern is not merely structural; it alters the toxicokinetic profile:

-

Lipophilicity: The halogens increase logP, enhancing penetration through the stratum corneum and latex gloves.

-

Volatility: Fluorine substitution often increases vapor pressure relative to non-fluorinated analogs, exacerbating inhalation risks and lachrymatory effects.

Engineering Controls & Safe Handling Workflow

Do not rely on open-bench techniques. The following workflow enforces a "closed-loop" handling system to prevent lachrymator escape.

Visualization: The "Zero-Exposure" Workflow

Caption: Closed-loop handling workflow ensuring the agent is only exposed to the atmosphere within a controlled ventilation zone.

Protocol: Handling & Dispensing

-

PPE Layering:

-

Hands: Double-glove technique. Inner layer: Laminate (Silver Shield) or heavy Nitrile (minimum 5 mil). Outer layer: Standard Nitrile (for dexterity, changed immediately upon splash).

-

Eyes: Chemical splash goggles (unvented) + Face shield.

-

Respiratory: If working outside a hood (strictly prohibited) or in spill cleanup, use a full-face respirator with ABEK (Multi-gas) cartridges.

-

-

Dispensing Logic:

-

Solid: Weigh inside the hood using a pre-tared vial. Do not return excess to the stock bottle.

-

Liquid/Melt: If the compound is liquid, handle via syringe. Avoid pouring, which generates invisible aerosols.

-

Synthetic Utility & Self-Validating Protocols

Primary Application: Thiourea Synthesis

Researchers typically use this compound to introduce the 2-bromo-4,6-difluorophenyl motif into a scaffold via reaction with a primary or secondary amine.

Reaction Scheme:

Self-Validating Experimental Protocol

This protocol includes "checkpoints" to ensure the reaction is proceeding and the hazard is consumed.

Step 1: Setup

-

Dissolve the amine (1.0 equiv) in dry DCM or THF.

-

Add base (e.g., Et

N, 1.2 equiv) if the amine is a salt. -

Checkpoint: Ensure system is under positive Nitrogen pressure.

Step 2: Addition

-

Dissolve this compound (1.0–1.1 equiv) in minimal solvent.

-

Add dropwise to the amine solution at 0°C.

-

Reasoning: Exothermic control. High heat can degrade the isothiocyanate or cause solvent flashing.

Step 3: Monitoring (The Validation)

-

Do not rely solely on TLC.

-

FT-IR Check: Monitor the disappearance of the strong, broad -N=C=S stretch at ~2000–2150 cm

. -

Success Criteria: Complete disappearance of the isothiocyanate peak indicates the hazardous electrophile is consumed.

Step 4: Quenching (Safety Critical)

-

Even if the reaction looks complete, add 10% aqueous ammonia or methanol to the reaction mixture and stir for 30 minutes.

-

Mechanism:[2][3][4] This converts any unreacted isothiocyanate into a stable, non-volatile thiourea or thiocarbamate, eliminating the lachrymator risk during workup.

Emergency Response & Decontamination

Spill Management (Lachrymator Release)

-

Evacuate: Clear the lab immediately. The "tear gas" effect will disorient personnel.

-

Isolate: Close lab doors to allow the HVAC system to clear the air (minimum 10-15 air changes).

-

Re-entry: Only by personnel wearing SCBA or Full-Face Respirators.

-

Neutralization: Cover spill with a mixture of water/ethanol/ammonia (2:2:1) .

-

Chemistry: Ammonia rapidly attacks the isothiocyanate, converting it to a solid thiourea derivative which is safer to sweep up.

-

First Aid

-

Eye Contact: Flush with water for 15 minutes.[2][5][6][3][4] Do not rub. The lipophilic nature means the chemical resists simple rinsing; prolonged flushing is vital.

-

Skin Contact: Wash with soap and water.[2][5][6][3][4][7] Polyethylene glycol (PEG 400) or corn oil is more effective than water alone for solubilizing lipophilic isothiocyanates.

Disposal & Waste Management

-

Never dispose of unreacted isothiocyanate in the trash or down the drain.

-

Deactivation: Stir waste solutions with excess alcoholic ammonia or dilute NaOH for 24 hours.

-

Verification: Check pH > 10 and absence of acrid odor/lachrymatory effect.

-

Classification: Dispose of as "Halogenated Organic Waste" (high BTU).

References

-

Oakwood Chemical. (n.d.). SDS for this compound (CAS 224032-82-0). Retrieved February 16, 2026, from [Link]

-

Li, Z.-Y., et al. (2013).[8] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate. Synthesis, 45, 1667-1674.[8] (Context on Isothiocyanate reactivity). Retrieved February 16, 2026, from [Link]

Sources

- 1. This compound [oakwoodchemical.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. georganics.sk [georganics.sk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

Methodological & Application

Protocol for reacting 2-Bromo-4,6-difluorophenyl isothiocyanate with amines

Introduction & Strategic Context

The reaction of 2-Bromo-4,6-difluorophenyl isothiocyanate (CAS: 1000670-69-6 / Analogous) with amines is a critical transformation in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). This specific building block offers a unique "chemical handle" profile:

-

The Isothiocyanate (-NCS): An electrophilic warhead for rapid thiourea formation.

-

The Difluoro Motif (4,6-F): Modulates lipophilicity (LogP) and metabolic stability while electronically activating the ring.

-

The Ortho-Bromine (2-Br): A steric gatekeeper that also serves as a high-value handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

This protocol addresses the specific challenge of this substrate: balancing the electronic activation provided by the fluorine atoms against the steric hindrance imposed by the ortho-bromo and ortho-fluoro substituents.

Chemical Logic: The Steric-Electronic Interface

To optimize yield, one must understand the competing forces at the reaction center:

-

Electronic Activation (Pro-Reaction): The fluorine atoms at positions 4 and 6 are electron-withdrawing groups (EWG). They pull electron density from the benzene ring, which in turn pulls density from the isothiocyanate carbon. This makes the central carbon (

) more electrophilic and susceptible to nucleophilic attack.[1] -

Steric Shielding (Anti-Reaction): The bulky bromine atom at position 2 and the fluorine at position 6 physically crowd the isothiocyanate group. This "ortho-effect" blocks the trajectory of incoming nucleophiles, particularly bulky secondary amines.

Implication for Protocol: While simple alkyl amines react rapidly at room temperature, aniline derivatives or hindered secondary amines require thermal energy (reflux) and polar aprotic solvents to overcome the steric energy barrier.

Mechanistic Pathway

The reaction follows a nucleophilic addition mechanism.[1] The amine nitrogen attacks the central carbon of the isothiocyanate, forming a tetrahedral intermediate, followed by a proton transfer to yield the

Figure 1: Mechanistic pathway of thiourea formation highlighting the steric gate imposed by the 2-Br/6-F substitution pattern.

Experimental Protocol

Reagents & Materials

-

Substrate: this compound (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv).

-

Solvent: Dichloromethane (DCM) for reactive amines; Tetrahydrofuran (THF) or Acetonitrile (MeCN) for hindered amines.

-

Base (Optional): Triethylamine (

) or DIPEA (Use only if amine is supplied as a salt, e.g., HCl salt).

Optimization Table

| Variable | Condition A (High Reactivity) | Condition B (Low Reactivity) | Rationale |

| Amine Type | Primary Alkyl (e.g., Benzylamine) | Aniline / Secondary Cyclic | Steric bulk reduces nucleophilicity. |

| Solvent | DCM or Ethanol | Toluene or 1,4-Dioxane | Higher boiling point required for Condition B. |

| Temperature | 25°C (RT) | 80°C - 110°C (Reflux) | Thermal energy overcomes ortho-steric hindrance. |

| Time | 1 - 4 Hours | 12 - 24 Hours | Kinetics slowed by 2-Br blockade. |

| Yield Target | >90% | 60 - 80% | Side reactions (dimerization) possible at high T. |

Step-by-Step Procedure (Method A: Standard)

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, ~250 mg) in anhydrous DCM (5 mL).

-

Addition: Add the Amine (1.1 mmol) dropwise.

-

Note: If the reaction is exothermic (common with small primary amines), cool the flask to 0°C in an ice bath during addition.

-

-

Reaction: Stir the mixture at room temperature. Monitor by TLC (System: 20% EtOAc in Hexanes). The isothiocyanate starting material typically runs high (

), while the thiourea product is more polar ( -

Completion: Upon consumption of the isothiocyanate, quench the reaction.

-

Workup:

-

Scenario 1 (Precipitation): If the product precipitates as a white solid (common in non-polar solvents), filter the solid, wash with cold Hexanes, and dry under vacuum.

-

Scenario 2 (Solution): If soluble, evaporate the solvent under reduced pressure. Redissolve in EtOAc, wash with 1M HCl (to remove excess amine) and Brine. Dry over

, filter, and concentrate.

-

Step-by-Step Procedure (Method B: Forcing Conditions)

Use this for electron-deficient anilines or bulky secondary amines.

-

Dissolution: Dissolve the isothiocyanate (1.0 mmol) in anhydrous Toluene (5 mL).

-

Mixing: Add the amine (1.2 mmol).

-

Heating: Equip with a reflux condenser and heat to 110°C under an inert atmosphere (

or Ar). -

Monitoring: Check TLC every 4 hours. If conversion stalls, add 0.5 equiv of additional amine.

-

Purification: Evaporate toluene. Purify via flash column chromatography (SiO2, Gradient: 0

40% EtOAc/Hexanes).

Workflow Visualization

Figure 2: Decision-tree workflow for the synthesis and isolation of thioureas.

Analytical Validation (Self-Validating System)

To confirm the structure and purity, ensure the product meets these spectral criteria:

-

H NMR:

-

Look for the Thiourea -NH protons . These are typically broad singlets appearing downfield between

7.5 – 10.0 ppm, disappearing upon -

The aromatic protons of the 2-bromo-4,6-difluoro ring will appear as a distinct multiplet (due to H-F coupling) in the

6.9 – 7.5 ppm range.

-

-

C NMR:

-

The diagnostic Thiourea C=S carbon signal appears at

178 – 183 ppm.

-

-

F NMR:

-

Essential for this substrate. Expect two distinct signals (if the amine is chiral or bulky enough to restrict rotation) or a complex pattern due to the asymmetric environment created by the 2-Br group.

-

Safety & Hazards (MSDS Summary)

-

Lachrymator: Isothiocyanates are potent lachrymators (tear gas agents). Always handle in a functioning fume hood.

-

Sensitizer: Skin contact can cause severe dermatitis and sensitization. Double-gloving (Nitrile) is recommended.

-

Hydrolysis: Avoid leaving the isothiocyanate open to air; moisture will slowly hydrolyze it to the corresponding aniline, releasing COS (toxic gas).

References

-

Mechanochemical Synthesis

-

Do, J. L., & Friščić, T. (2017). Mechanochemical synthesis of thioureas, ureas, and guanidines. Beilstein Journal of Organic Chemistry, 13, 1773–1782.

-

-

General Reactivity of Isothiocyanates

-

Thiourea Synthesis Review

-

Safety Data (Analogous Compound)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isothiocyanate synthesis [organic-chemistry.org]

- 3. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 5. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Application Notes and Protocols for the Synthesis of Substituted Benzothiazoles

Topic: Preparation of N-(2-Bromo-4,6-difluorophenyl)benzothiazol-2-amine from 2-Bromo-4,6-difluorophenyl isothiocyanate.

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-Bromo-4,6-difluorophenyl)benzothiazol-2-amine, a highly functionalized benzothiazole derivative. The protocol details a robust and efficient method involving the condensation and intramolecular cyclization of 2-aminothiophenol with this compound. This guide is intended for researchers, chemists, and professionals in drug discovery and medicinal chemistry, offering in-depth mechanistic insights, a step-by-step experimental protocol, and process workflow visualizations to ensure reliable and reproducible results.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole moiety, a bicyclic system formed by the fusion of benzene and thiazole rings, is a cornerstone pharmacophore in modern drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Benzothiazole derivatives have demonstrated significant therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[5][6] Several clinically approved drugs, such as Riluzole for amyotrophic lateral sclerosis (ALS) and Pramipexole for Parkinson's disease, feature this privileged scaffold, underscoring its importance in pharmaceutical development.[3][5]

The synthesis of 2-substituted benzothiazoles is a focal point of synthetic chemistry.[7][8] Isothiocyanates, in particular, serve as highly versatile and reactive synthons for constructing these derivatives.[9] Their electrophilic carbon atom is susceptible to nucleophilic attack, providing a direct route to functionalized thiourea intermediates that can undergo subsequent cyclization. This application note leverages this reactivity to synthesize a novel benzothiazole derivative from this compound, a starting material that introduces key halogen substituents known to modulate drug-target interactions through halogen bonding.[2]

Reaction Principle and Mechanism

The synthesis proceeds via a two-stage mechanism: nucleophilic addition followed by intramolecular cyclization. This reaction is a classic and efficient method for forming the 2-aminobenzothiazole core.

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amino group (-NH₂) of 2-aminothiophenol on the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S) of this compound. This addition forms a substituted N,N'-arylthiourea intermediate.

-

Intramolecular Cyclization & Tautomerization: The thiol group (-SH) of the 2-aminothiophenol moiety, now part of the thiourea intermediate, acts as an internal nucleophile. It attacks the carbon of the thiourea (C=S), leading to the formation of a five-membered heterocyclic ring. This step is often promoted by a base or heat. The subsequent elimination of a water molecule and tautomerization yields the stable aromatic benzothiazole ring system.

Figure 1: Reaction mechanism for the formation of the target benzothiazole.

Detailed Experimental Protocol

This protocol is designed to be self-validating by providing clear steps and rationale. Adherence to these instructions is critical for achieving high yield and purity.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier (Example) |

| 2-Aminothiophenol | 137-07-5 | 125.19 | 10.0 | 1.25 g | Sigma-Aldrich |

| This compound | 1423037-45-9 | 249.07 | 10.0 | 2.49 g | Combi-Blocks |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | 50 mL | Acros Organics |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 12.0 | 1.67 mL (1.21 g) | Fisher Scientific |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | 200 mL | VWR Chemicals |

| Hexanes | 110-54-3 | 86.18 | - | 100 mL | VWR Chemicals |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | 100 mL | Lab-prepared |

| Brine (Saturated NaCl solution) | - | - | - | 50 mL | Lab-prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~5 g | Sigma-Aldrich |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser and nitrogen inlet adapter

-

Magnetic stirrer and hotplate

-

Thermometer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Reaction Procedure

-

Flask Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is under a gentle flow of dry nitrogen to maintain an inert atmosphere. This is crucial as the thiol group in 2-aminothiophenol can be susceptible to oxidation.[10]

-

Reagent Addition: To the flask, add 2-aminothiophenol (1.25 g, 10.0 mmol) and anhydrous N,N-Dimethylformamide (DMF, 50 mL). Stir the solution at room temperature until the 2-aminothiophenol is fully dissolved.

-

Addition of Isothiocyanate: In a single portion, add this compound (2.49 g, 10.0 mmol) to the stirred solution.

-

Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the reaction mixture. Triethylamine acts as a base to facilitate the cyclization step and neutralize any acidic byproducts.

-

Reaction Heating: Heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature and continue stirring for 4-6 hours.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting materials (visualized under UV light) will indicate the completion of the reaction.

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Work-up and Purification

-

Quenching: Pour the cooled reaction mixture into a beaker containing 200 mL of cold water. Stir for 15-20 minutes. The product should precipitate as a solid.

-

Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with additional cold water (2 x 30 mL) to remove residual DMF and salts.

-

Extraction (if product does not precipitate): If the product remains oily or does not precipitate, transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities, followed by brine (1 x 50 mL) to reduce the amount of dissolved water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Recrystallization/Chromatography: Purify the crude product by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. This step is critical for obtaining a product with high purity suitable for drug development applications.

Characterization

The identity and purity of the final compound, N-(2-Bromo-4,6-difluorophenyl)benzothiazol-2-amine, should be confirmed using standard analytical techniques:

-

¹H and ¹⁹F NMR: To confirm the chemical structure and the presence of fluorine atoms.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared Spectroscopy (IR): To identify key functional groups (e.g., N-H, C=N).

Experimental Workflow Visualization

The following diagram outlines the complete experimental process from initial setup to final product characterization.

Figure 2: Step-by-step experimental workflow for the synthesis.

Expected Results & Troubleshooting

| Parameter | Expected Outcome |

| Appearance | Off-white to pale yellow solid |

| Yield | 75-90% (after purification) |

| Purity | >98% (as determined by HPLC or qNMR) |

| Solubility | Soluble in DMSO, DMF, Acetone; sparingly soluble in EtOH |

Troubleshooting:

-

Low Yield: May result from incomplete reaction or oxidation of 2-aminothiophenol. Ensure an inert atmosphere is maintained and reaction time is sufficient. Check the purity of starting materials.

-

Oily Product: If the product does not precipitate during work-up, it may be due to impurities. Proceed with the liquid-liquid extraction protocol as described.

-

Incomplete Reaction: If TLC shows significant starting material after 6 hours, an additional portion of triethylamine (0.2 eq) can be added, and the reaction can be heated for an additional 2-4 hours.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Ventilation: Conduct the entire procedure in a well-ventilated fume hood.

-

Reagent Handling:

-

2-Aminothiophenol: Has a strong, unpleasant odor and is toxic. Handle with care.

-

Isothiocyanates: Are lachrymators and irritants. Avoid inhalation of vapors.

-

DMF: Is a skin irritant and can be absorbed through the skin. Avoid contact.

-

Triethylamine: Is corrosive and flammable.

-

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of N-(2-Bromo-4,6-difluorophenyl)benzothiazol-2-amine. By following the outlined steps, researchers in drug discovery and medicinal chemistry can efficiently produce this valuable, highly functionalized building block. The inclusion of mechanistic details, workflow diagrams, and troubleshooting advice is intended to empower scientists to achieve consistent, high-quality results, thereby accelerating the development of new therapeutic agents based on the potent benzothiazole scaffold.

References

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Available at: [Link]

-

Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2021). PubMed. Available at: [Link]

-

Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (2014). RSC Publishing. Available at: [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI. Available at: [Link]

-

Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (2014). RSC Advances. Available at: [Link]

-

Current trends of benzothiazoles in drug discovery: a patent review (2015–2020). (2021). Taylor & Francis Online. Available at: [Link]

-

Importance of Benzothiazole Motif in Modern Drug Discovery. (2018). Crimson Publishers. Available at: [Link]

-

Benzothiazole-based Compounds in Antibacterial Drug Discovery. (2020). PubMed. Available at: [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. Available at: [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. Available at: [Link]

-

Synthesis and various biological activities of benzothiazole derivative. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). PMC. Available at: [Link]

-

Eelectrosynthesis of benzothiazole derivatives via C–H thiolation. (2022). ResearchGate. Available at: [Link]

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica. Available at: [Link]

-

Synthesis of benzo[d]isothiazoles: an update. (2024). Semantic Scholar. Available at: [Link]

-

Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. (2021). ACS Publications. Available at: [Link]

-

SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (2023). ResearchGate. Available at: [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2024). PMC. Available at: [Link]

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI. Available at: [Link]

-

Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. (2014). ResearchGate. Available at: [Link]

-

Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways. (2000). PubMed. Available at: [Link]

-

Recent advancement in the synthesis of isothiocyanates. (2024). RSC Publishing. Available at: [Link]

- Isolation process for 2-aminothiophenol. (1957). Google Patents.

-

Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (2013). Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]

- 4. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA07437H [pubs.rsc.org]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]

Application Note: A Systematic Approach to Solvent Selection for the Coupling of 2-Bromo-4,6-difluorophenyl isothiocyanate

Introduction: The Critical Role of Solvent in Isothiocyanate Coupling

2-Bromo-4,6-difluorophenyl isothiocyanate is a valuable electrophilic building block in medicinal chemistry and materials science. Its utility stems from the reactivity of the isothiocyanate (-N=C=S) group, which readily undergoes coupling reactions with nucleophiles to form a variety of important structural motifs. The most common of these reactions is the formation of N,N'-disubstituted thioureas via coupling with primary or secondary amines.[1][2] Thiourea derivatives are of significant interest due to their diverse biological activities and their application as organocatalysts.[2]

The success of these coupling reactions—in terms of reaction rate, product yield, and purity—is profoundly influenced by the choice of solvent. The solvent medium does more than simply dissolve the reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, transition states, and products. This application note provides a comprehensive guide to understanding the theoretical basis of solvent effects on this reaction and presents a systematic protocol for empirical solvent screening and optimization.

Reaction Mechanism: Nucleophilic Addition to the Isothiocyanate Carbon

The coupling of an isothiocyanate with an amine is a classic example of nucleophilic addition. The carbon atom of the isothiocyanate group is electrophilic and is attacked by the lone pair of electrons on the amine's nitrogen atom. This process is typically rapid and often exothermic.[1]

Understanding the solvent's role begins with this mechanism. A suitable solvent must facilitate this nucleophilic attack while minimizing side reactions.

Caption: General mechanism for thiourea formation.

The Influence of Solvent Properties

The choice of solvent directly impacts the nucleophilicity of the amine and the stability of the charged intermediates. The key solvent characteristics to consider are polarity and the ability to act as a hydrogen-bond donor (protic nature).

-

Polarity: A polar solvent is generally required to dissolve the polar reactants.[3][4] Increased solvent polarity can stabilize the polar transition state, potentially accelerating the reaction.

-

Protic vs. Aprotic Nature: This is arguably the most critical factor.

-

Polar Protic Solvents (e.g., water, ethanol, methanol) possess acidic hydrogens capable of hydrogen bonding. While they dissolve reactants well, they can form a "cage" around the amine nucleophile through hydrogen bonds, stabilizing it and thus decreasing its reactivity and slowing the reaction.[4][5][6]

-

Polar Aprotic Solvents (e.g., THF, Acetonitrile, DMF, DCM) lack acidic hydrogens. They do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[4][5][6] Consequently, these solvents often lead to significantly faster reaction rates for SN2 and nucleophilic addition reactions.

-

The following table summarizes the properties of common solvents for consideration in isothiocyanate coupling reactions.

| Solvent | Formula | Dielectric Constant (20°C) | Boiling Point (°C) | Type | Rationale for Use/Consideration |

| Acetonitrile (MeCN) | CH₃CN | 37.5 | 82 | Polar Aprotic | Excellent choice. Dissolves reactants well and promotes high nucleophilicity. Easy to remove under vacuum.[1][7] |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 66 | Polar Aprotic | A very common and effective solvent for this reaction.[1] Its lower boiling point is useful for reactions at or near room temperature. |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | 40 | Polar Aprotic | Good for dissolving a wide range of organic compounds.[8] Its volatility makes for easy product isolation. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 153 | Polar Aprotic | High polarity can be beneficial, but its high boiling point makes it difficult to remove. Use when higher temperatures are needed.[9] |

| Ethanol (EtOH) | C₂H₅OH | 24.5 | 78 | Polar Protic | Can be used, but may result in slower reaction rates. Often used for recrystallization of the final thiourea product.[1][10] |

| Acetone | C₃H₆O | 20.7 | 56 | Polar Aprotic | A versatile and inexpensive option. Can be effective, though less commonly cited than THF or MeCN for this specific transformation.[10] |

Protocol: Systematic Solvent Screening Workflow

A systematic, parallel screening approach is the most efficient method to identify the optimal solvent for a specific amine nucleophile.

Objective: To qualitatively and semi-quantitatively assess the performance of different solvents for the coupling of this compound with a representative amine (e.g., Benzylamine).

Materials and Reagents:

-

This compound

-

Benzylamine

-

Candidate Solvents: Acetonitrile, THF, Dichloromethane, Ethanol

-

Small reaction vials (e.g., 4 mL) with stir bars

-

TLC plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

Mobile Phase: Hexane/Ethyl Acetate mixture (e.g., 7:3 v/v)

-

UV lamp (254 nm)

Caption: Workflow for parallel solvent screening.

Experimental Protocol:

-

Preparation: In a fume hood, prepare a 0.2 M stock solution of this compound in a suitable solvent (e.g., ethyl acetate). Prepare a 0.2 M stock solution of benzylamine, also in ethyl acetate.

-

Reaction Setup:

-

Label four reaction vials: "MeCN", "THF", "DCM", "EtOH".

-

To each vial, add 1.0 mL of the corresponding solvent.

-

Place a small stir bar in each vial and place them on a multi-position stir plate.

-

-

Reaction Initiation:

-

To each vial, add 100 µL of the isothiocyanate stock solution (0.02 mmol).

-

Take an initial TLC spot from one of the vials (this will be your t=0 reference for the starting material).

-

Start the stirring and add 100 µL of the benzylamine stock solution (0.02 mmol, 1.0 equivalent) to each vial simultaneously. Start a timer.

-

-

Monitoring:

-